molecular formula C16H16ClNO2 B12888947 1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone CAS No. 112086-79-0

1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Cat. No.: B12888947
CAS No.: 112086-79-0
M. Wt: 289.75 g/mol
InChI Key: RIFHUPVBYAHUGV-UHFFFAOYSA-N
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Description

1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a dimethylpyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone typically involves the reaction of 4-chloroacetophenone with suitable reagents to introduce the pyrrole ring and the acetyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-chloroacetophenone is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group onto the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetophenone: A related compound with a similar structure but lacking the pyrrole ring.

    1-(4-Chlorophenyl)ethanone: Another similar compound with a simpler structure.

Uniqueness

1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone is unique due to the presence of both the acetyl and pyrrole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112086-79-0

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

1-[4-acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C16H16ClNO2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,1-4H3

InChI Key

RIFHUPVBYAHUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C)C(=O)C

Origin of Product

United States

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